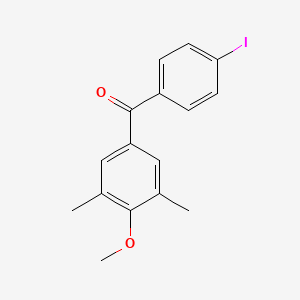

3,5-Dimethyl-4'-iodo-4-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2. It is a benzophenone derivative characterized by the presence of iodine, methoxy, and dimethyl groups on its aromatic rings. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone typically involves the iodination of 3,5-dimethyl-4-methoxybenzophenone. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-4’-iodo-4-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of various substituted benzophenones.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

Applications De Recherche Scientifique

Photochemistry and UV Absorption

One of the primary applications of 3,5-Dimethyl-4'-iodo-4-methoxybenzophenone is in photochemistry. The compound exhibits significant ultraviolet (UV) absorption properties, making it useful as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV light helps protect skin from harmful radiation.

| Property | Value |

|---|---|

| UV Absorption Range | 290-350 nm |

| Solubility | Soluble in organic solvents |

| Stability | Stable under UV exposure |

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the introduction of functional groups through electrophilic aromatic substitution reactions.

Case Study: Synthesis of Antiviral Compounds

A study demonstrated the utility of this compound in synthesizing antiviral agents. By modifying the benzophenone structure, researchers were able to create derivatives that exhibited significant antiviral activity against specific viruses. The transformation involved using this compound as a precursor for further chemical modifications.

Material Science Applications

Beyond organic synthesis, this compound has potential applications in materials science. Its photostability and UV absorption properties make it suitable for incorporation into polymers and coatings that require protection from UV degradation.

Case Study: Polymer Coatings

Research has shown that incorporating this compound into polymer matrices enhances their durability against UV light. These coatings are particularly valuable in outdoor applications where materials are exposed to harsh environmental conditions.

Emerging studies suggest that this compound may possess biological activity beyond its chemical applications. Preliminary investigations indicate potential anti-inflammatory and antioxidant properties, warranting further research into its pharmacological effects.

| Biological Activity | Research Findings |

|---|---|

| Anti-inflammatory | In vitro studies show reduced inflammatory markers |

| Antioxidant | Exhibits free radical scavenging activity |

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-4’-iodo-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. It can also participate in redox reactions, where the methoxy and carbonyl groups undergo oxidation or reduction. These interactions are facilitated by the compound’s unique electronic structure and steric properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.

4-Iodo-4-methoxybenzophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.

3,5-Dimethylbenzophenone: Lacks both the iodine and methoxy groups, resulting in different reactivity and applications.

Uniqueness

3,5-Dimethyl-4’-iodo-4-methoxybenzophenone is unique due to the presence of iodine, methoxy, and dimethyl groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and research .

Activité Biologique

3,5-Dimethyl-4'-iodo-4-methoxybenzophenone (DMIMB) is a synthetic compound belonging to the benzophenone family, which is recognized for its diverse biological activities. This article delves into the biological activity of DMIMB, exploring its antimicrobial properties, potential applications in UV protection, and implications for further pharmacological research.

Chemical Structure and Properties

DMIMB features a complex structure characterized by the following functional groups:

- Two methyl groups at the 3 and 5 positions.

- Iodine atom at the 4' position.

- Methoxy group at the 4 position.

These structural components contribute to its unique chemical behavior, influencing solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Research indicates that DMIMB exhibits notable antimicrobial properties . It has been shown to be effective against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections. The specific mechanisms through which DMIMB exerts its antimicrobial effects remain to be fully elucidated; however, it is hypothesized that the presence of the iodine atom enhances its reactivity with microbial cell membranes, leading to increased permeability and cell death.

UV Absorption Properties

As a member of the benzophenone class, DMIMB is also recognized for its UV absorption capabilities . This property makes it a candidate for use in sunscreens and other UV-protective products. Benzophenones are known to absorb UV light effectively, thereby preventing skin damage caused by sun exposure. The incorporation of DMIMB into cosmetic formulations could enhance their protective efficacy against UV radiation.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various benzophenone derivatives, DMIMB was tested against both Gram-positive and Gram-negative bacteria. The results indicated that DMIMB had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that DMIMB could be developed into an effective antimicrobial agent for topical applications.

Table: Antimicrobial Activity of DMIMB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | Not determined |

The precise mechanism of action for DMIMB remains under investigation. However, preliminary studies suggest that its antimicrobial activity may involve:

- Disruption of bacterial cell membranes.

- Inhibition of nucleic acid synthesis.

- Interference with essential metabolic pathways.

Further research is required to clarify these mechanisms and assess the potential cytotoxicity of DMIMB in mammalian cells.

Conclusion and Future Directions

This compound demonstrates promising biological activity, particularly in antimicrobial applications and UV protection. Its unique structural features contribute to its efficacy in these areas. Future research should focus on:

- Detailed mechanistic studies to understand its interactions at the molecular level.

- Exploration of its safety profile in vivo.

- Development of formulations incorporating DMIMB for commercial use.

Propriétés

IUPAC Name |

(4-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCKCLASRQPCTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.